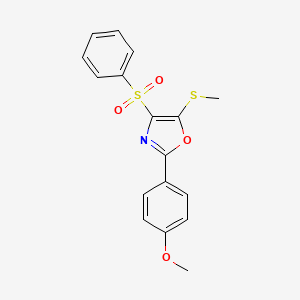
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its applications in industry.
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give clues about the compound’s structure and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
- Total Synthesis of Siphonazoles: The compound has been used in the total synthesis of siphonazoles A and B, highlighting its utility as a conjunctive building block for complex oxazole elaboration (Zhang & Ciufolini, 2009). This application showcases the potential of such compounds in synthesizing unique natural products.
- Development of Oxazole Conjunctive Reagent: Further research on the development of an oxazole conjunctive reagent emphasizes its role in the synthesis of more complex molecules, including natural products like siphonazoles (Zhang, Polishchuk, Chen, & Ciufolini, 2009). This demonstrates the compound's versatility in organic synthesis.
Antimicrobial Studies
- Antimicrobial Activities of Triazolo-3-ones: Novel 2-(4-methoxy-phenyl)-5-methyl-4-(2-arylsulfanyl-ethyl)-2,4-dihydro-[1,2,4] triazolo-3-ones and their corresponding sulfones were synthesized and showed significant antibacterial activity, illustrating the potential of oxazole derivatives as antimicrobial agents (Patil, Krishnamurthy, Naik, Latthe, & Ghate, 2010).
Herbicidal Activities
- Herbicidal Activities of Triazolinone Derivatives: The compound's derivatives have been investigated for herbicidal activities, demonstrating the ability to inhibit protoporphyrinogen oxidase (Protox), an important target of herbicides. This research indicates the compound's relevance in the development of novel herbicides (Luo, Jiang, Wang, Chen, & Yang, 2008).
Synthesis of Extended Oxazoles
- Synthesis of Extended Oxazoles: The compound serves as a scaffold for synthetic elaboration, enabling the creation of extended oxazoles with diverse functionalities. This utility underscores the compound's importance in synthetic organic chemistry (Patil & Luzzio, 2016).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes information on toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, or areas where further research is needed. It could also involve predicting how the compound’s properties might be altered by making changes to its structure.
Please note that without specific information on “2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole”, this is a general guide and may not apply to this specific compound. For detailed information, it’s best to refer to peer-reviewed scientific literature or databases dedicated to chemical information. If you have access to a university library, they often have subscriptions to these resources. Alternatively, you could consult a chemist or other expert in the field.
properties
IUPAC Name |
4-(benzenesulfonyl)-2-(4-methoxyphenyl)-5-methylsulfanyl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S2/c1-21-13-10-8-12(9-11-13)15-18-16(17(22-15)23-2)24(19,20)14-6-4-3-5-7-14/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRYHJZAXYJIAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)SC)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-(methylthio)-4-(phenylsulfonyl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2783625.png)
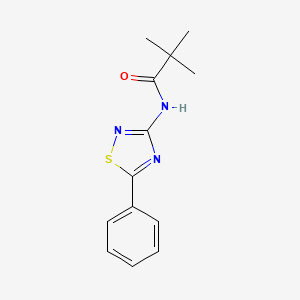
![1-(2,5-dimethylphenyl)-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2783628.png)
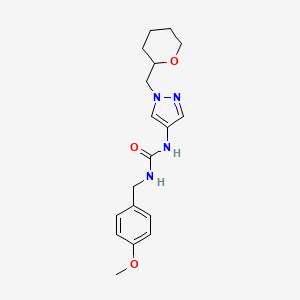
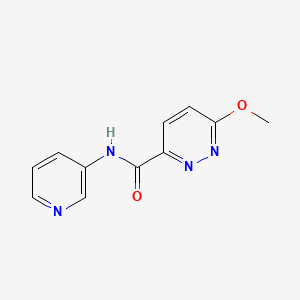
![N-(3-methoxypropyl)-5-(4-oxo-2-sulfanylidene-1H-[1]benzothiolo[3,2-d]pyrimidin-3-yl)pentanamide](/img/structure/B2783633.png)
![ethyl 3-[(2-chlorophenyl)carbamothioylamino]-1H-indole-2-carboxylate](/img/structure/B2783634.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2783636.png)
![Methyl 6-methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2783637.png)
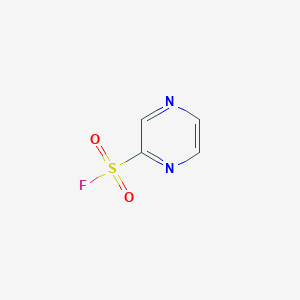
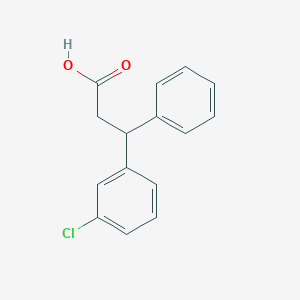
![[(1R,2S)-1-(Aminomethyl)-2-(2-fluorophenyl)cyclopropyl]methanol;hydrochloride](/img/structure/B2783642.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2783646.png)